molecular formula C15H13N3O3S B1224839 N-(1H-benzimidazol-2-yl)-2-methylsulfonylbenzamide

N-(1H-benzimidazol-2-yl)-2-methylsulfonylbenzamide

Cat. No. B1224839
M. Wt: 315.3 g/mol
InChI Key: MSBNVBNEXQTGJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-benzimidazol-2-yl)-2-methylsulfonylbenzamide is a member of benzimidazoles.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Benzimidazole Derivatives : N-(1H-benzimidazol-2-yl)-2-methylsulfonylbenzamide derivatives are synthesized and have demonstrated potent antibacterial and entomological activities, including antifeedant, acaricidal, contact toxicity, and stomach toxicity effects (Chaudhary et al., 2011).

  • Antitumor and Antioxidant Properties : Some benzimidazole derivatives have shown significant antitumor and antioxidant properties, highlighting their potential in therapeutic applications (Kuş et al., 2004).

  • DNA Topoisomerase I Inhibition : Certain 1H-benzimidazole derivatives act as inhibitors of type I DNA topoisomerases, which is significant for cancer research (Alpan et al., 2007).

  • Synthesis of Heterocycles : N-(1H-benzimidazol-2-yl)-2-methylsulfonylbenzamide derivatives have been used to synthesize various novel heterocyclic compounds, useful in chemical research (Darweesh et al., 2016).

Antimicrobial Applications

  • Fungicidal Activity : Synthesized benzimidazole sulfones exhibit notable fungicidal activity, suggesting their use in agricultural and pharmaceutical industries (Pilyugin et al., 2008).

  • Antibacterial Efficacy : Benzimidazole-based compounds have shown significant antibacterial activity against various strains, including resistant ones, indicating their potential in combating bacterial infections (Chaudhari et al., 2020).

Other Applications

  • Protonation Studies : Research on the protonation of N-substituted benzimidazoles has revealed insights into their chemical behavior, relevant in various scientific fields (Perisic-Janjic et al., 2000).

  • Corrosion Inhibition : Certain imidazole derivatives, including benzimidazoles, have been found effective as corrosion inhibitors in industrial applications (Yadav et al., 2013).

  • Helicobacter pylori Agents : Benzimidazole derivatives have shown promising activity against Helicobacter pylori, suggesting their application in treating gastric infections (Carcanague et al., 2002).

properties

Product Name

N-(1H-benzimidazol-2-yl)-2-methylsulfonylbenzamide

Molecular Formula

C15H13N3O3S

Molecular Weight

315.3 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-methylsulfonylbenzamide

InChI

InChI=1S/C15H13N3O3S/c1-22(20,21)13-9-5-2-6-10(13)14(19)18-15-16-11-7-3-4-8-12(11)17-15/h2-9H,1H3,(H2,16,17,18,19)

InChI Key

MSBNVBNEXQTGJU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=CC=CC=C3N2

solubility

47.3 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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